Einecs 266-611-1

Description

Historical Evolution of Lithium Silicate (B1173343) Research Domains

Research into lithium silicates has progressed in response to evolving technological demands. Initially, studies focused on fundamental synthesis and characterization. A common preparation method involves the solid-state reaction of lithium carbonate and silicon dioxide at elevated temperatures, typically between 515 and 565 °C. wikipedia.org

More recent research has explored alternative and sustainable synthesis routes. For instance, studies have demonstrated the successful preparation of lithium metasilicate (B1246114) via hydrothermal reactions using waste container glass and lithium hydroxide (B78521) solutions at temperatures as low as 100 °C. gre.ac.ukbibliotekanauki.pljournalssystem.com This reflects a broader trend in materials science toward resource conservation and the "up-cycling" of municipal waste streams into value-added materials. gre.ac.uk Further innovations include the development of synthesis protocols using non-conventional silicon sources, such as sand, combined with solid-state reactions and hydrothermal treatments to produce highly pure lithium metasilicate. mdpi.com The evolution of these synthetic methodologies highlights a shift from traditional high-temperature furnace methods to more energy-efficient and environmentally conscious processes.

Interdisciplinary Perspectives in Advanced Silicate Chemistry and Material Science

The study of lithium metasilicate extends across multiple scientific disciplines due to its versatile properties. Its applications are rooted in its unique chemical and physical characteristics.

Ceramics and Glass Production: Lithium metasilicate is utilized in the manufacturing of ceramics and glass. nanotrun.comcymitquimica.com It acts as a flux in metallurgy, lowering melting points and improving the flow of molten materials. cymitquimica.com When added to glass-ceramics, it can enhance physical properties and chemical stability, leading to products with excellent transparency, mechanical strength, and heat resistance for use in optical devices and high-temperature windows. nanotrun.com

Coatings and Binders: The compound is used as a binder in inorganic zinc-rich coatings and for advanced welding rods. haihangchem.com Liquid lithium silicate solutions can evaporate to form a dry film that is insoluble in water, a property described as water irreversibility, making it suitable for surface protection coatings. nanotrun.com

Energy and Environmental Applications: The technological importance of lithium metasilicate is underscored by its potential use as a breeder material for tritium (B154650) in nuclear fusion, an ionic conductor, a gas sensor, and a sorbent for carbon dioxide. gre.ac.uk

Chemical Synthesis and Catalysis: Research has shown that lithium metasilicate can serve as a heterogeneous catalyst for producing biodiesel from soybean oil. mdpi.com Furthermore, its labile lithium cations can be exchanged with other ions, such as Zn²⁺, indicating its potential for developing new functional materials. gre.ac.ukjournalssystem.com

Paradigms in the Investigation of Inorganic Chemical Compounds

The investigation of inorganic compounds like lithium metasilicate follows established scientific paradigms involving a combination of analytical techniques to determine structure, purity, and properties.

The primary method for confirming the synthesis of a desired crystalline phase is X-ray Diffraction (XRD) . This technique is essential for identifying the crystal structure (e.g., orthorhombic for Li₂SiO₃) and verifying the purity of the synthesized material. gre.ac.ukmdpi.com

Spectroscopic and Microscopic Analyses are crucial for a deeper understanding of the material. Techniques such as Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) and X-ray Photoelectron Spectroscopy (XPS) provide information on the morphology, elemental composition, and chemical state of the compound. mdpi.com

Thermal Analysis is employed to characterize the material's behavior at high temperatures. The high melting point of lithium metasilicate (1201 °C) is a key property, and its precise measurement is so reliable that it is used for the calibration of thermocouples. wikipedia.org

Finally, Computational Modeling , such as studies using Density Functional Theory (DFT), provides theoretical insights into the crystalline and electronic structures of lithium silicates. This approach complements experimental findings and helps predict material properties.

These investigative paradigms, from fundamental synthesis and characterization to advanced computational studies, provide a comprehensive framework for understanding and developing applications for inorganic chemical compounds.

Structure

2D Structure

Properties

CAS No. |

67221-73-2 |

|---|---|

Molecular Formula |

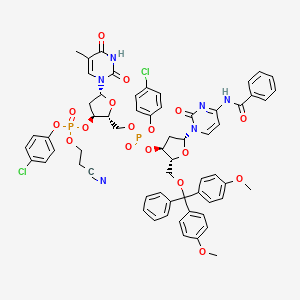

C62H58Cl2N6O17P2 |

Molecular Weight |

1292.0 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-chlorophenyl) phosphate |

InChI |

InChI=1S/C62H58Cl2N6O17P2/c1-40-37-70(61(74)68-58(40)71)57-36-52(86-88(75,80-34-10-32-65)84-49-27-19-45(63)20-28-49)54(83-57)39-81-89(76,85-50-29-21-46(64)22-30-50)87-51-35-56(69-33-31-55(67-60(69)73)66-59(72)41-11-6-4-7-12-41)82-53(51)38-79-62(42-13-8-5-9-14-42,43-15-23-47(77-2)24-16-43)44-17-25-48(78-3)26-18-44/h4-9,11-31,33,37,51-54,56-57H,10,34-36,38-39H2,1-3H3,(H,68,71,74)(H,66,67,72,73)/t51-,52-,53+,54+,56+,57+,88?,89?/m0/s1 |

InChI Key |

NFARHVUBIFPVNZ-WHUCBNPSSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Lithium Silicate Systems

Sol-Gel Synthesis: Fundamental Reaction Mechanisms and Control Strategies

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic materials from chemical precursors. For lithium metasilicate (B1246114), this method typically involves the hydrolysis and condensation of a silicon alkoxide in the presence of a lithium salt, leading to the formation of a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid three-dimensional network).

Precursor Selection and Chemical Pathways in Gel Formation

The choice of precursors is a critical first step in the sol-gel synthesis of lithium metasilicate, directly influencing the reaction pathways and the properties of the final product. Common silicon precursors include tetraethylorthosilicate (TEOS), while lithium sources can vary.

Crystalline lithium metasilicate (Li2SiO3) nanoparticles have been successfully synthesized using tetraethylorthosilicate and lithium ethoxide as precursors. researchgate.net Another approach involves using lithium nitrate (B79036) or lithium citrate (B86180) as the lithium source. nih.gov The selection between these precursors significantly impacts the resulting material. For instance, using lithium citrate tends to produce a mesoporous glass where lithium acts as a network modifier. nih.gov In contrast, lithium nitrate as a precursor leads to a denser glass-ceramic containing lithium metasilicate. nih.gov This difference arises because nitrate has a stronger affinity for lithium, promoting heterogeneous crystallization from the mesopores as lithium salts precipitate during the drying phase. nih.gov Citrate, on the other hand, decomposes at lower temperatures where the crystallization of lithium silicate (B1173343) is not thermodynamically favored, allowing for a solid-state reaction and diffusion of lithium into the glass structure. nih.gov

The fundamental chemical pathway involves the hydrolysis of the silicon precursor to form silicic acid, followed by condensation reactions with the lithium precursor to form Si-O-Li bonds, progressively building the silicate network.

Kinetic and Thermodynamic Influences on Microstructure Development

The microstructure of sol-gel derived lithium metasilicate is heavily dependent on kinetic and thermodynamic factors throughout the synthesis process. Calcination temperature, in particular, plays a pivotal role in the development of the material's microstructure.

Nanocrystalline Li2SiO3 can form at ambient temperatures (around 40°C) and maintains its crystalline phase up to 850°C. researchgate.net However, the particle size and specific surface area are strongly affected by the calcination temperature. For material calcined below 500°C, a high specific surface area of approximately 110 m²/g is observed. researchgate.net As the calcination temperature increases to 700°C and 850°C, the surface area decreases significantly to about 29 m²/g and 0.7 m²/g, respectively, due to particle coarsening. researchgate.net This demonstrates a clear thermodynamic drive towards lower surface energy at higher temperatures.

The coupling of the sol-gel method with a reverse microemulsion technique allows for kinetic control over nanoparticle formation, resulting in a narrow size distribution and enhanced CO2 sorption capacity. ncl.res.inresearchgate.net

| Calcination Temperature (°C) | Resulting Particle Size (nm) | BET Specific Surface Area (m²/g) |

|---|---|---|

| <500 | 5 - 50 | ~110 |

| 700 | Data Not Available | ~29 |

| 850 | Data Not Available | ~0.7 |

Effects of Solvent and Additives on Silicate Network Formation

The solvent system and the presence of additives are crucial in directing the formation of the silicate network. In the sol-gel process, the solvent not only dissolves the precursors but also participates in the hydrolysis reaction. The use of a reverse microemulsion system, where water nanodroplets are dispersed in an oil phase, creates a confined environment for the sol-gel reaction. ncl.res.inresearchgate.net This approach facilitates the synthesis of nanocrystalline lithium silicate with a controlled particle size and a narrow distribution. ncl.res.inresearchgate.net The surfactant used to create the microemulsion plays a key role in stabilizing the nanoreactors.

Hydrothermal and Solvothermal Approaches: Crystal Growth and Phase Control

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These techniques are highly effective for crystallizing materials that are insoluble under ambient conditions.

Parameters Governing Crystallization and Morphology in Aqueous/Organic Media

Several parameters are critical in governing the crystallization and morphology of lithium metasilicate in hydrothermal and solvothermal synthesis. These include the choice of reactants, reactant concentration, temperature, and reaction time.

Studies have demonstrated the synthesis of lithium metasilicate from diverse and sustainable silicon sources, such as waste container glass and sand, using lithium hydroxide (B78521) solutions. bibliotekanauki.plmatec-conferences.orgnih.gov The concentration of the lithium hydroxide solution has been shown to directly influence the percentage of crystallinity and the proportion of lithium metasilicate in the final product. bibliotekanauki.plgre.ac.uk For example, increasing the LiOH concentration from 1 M to 4 M enhances the yield of Li2SiO3. gre.ac.uk

Temperature and reaction time are also key variables. A study using waste green container glass in a 4 M lithium hydroxide solution found that increasing the reaction temperature from 100°C to 125°C and the duration from 5 to 14 days increased the proportion of lithium metasilicate from 67.9% to 73.5%. matec-conferences.org The use of specific additives can also direct the morphology; for instance, surfactant-assisted hydrothermal crystallization has been used to produce nanostructured lithium metasilicate hollow spheres. bibliotekanauki.pl

| Silicon Source | LiOH Concentration (M) | Temperature (°C) | Time | Li2SiO3 Proportion in Product (%) |

|---|---|---|---|---|

| Colorless Container Glass | 4 | 100 | 5 days | 67.9 |

| Green Container Glass | 4 | 125 | 14 days | 73.5 |

Mechanism of Nucleation and Growth of Lithium Silicate Phases

The formation of specific lithium silicate phases, such as lithium metasilicate (Li2SiO3) versus lithium disilicate (Li2Si2O5), is governed by the stoichiometry of the reactants and the reaction kinetics. The Li:Si atomic ratio is a critical factor. nih.govoiccpress.com It has been reported that the formation of Li2SiO3 and Li2Si2O5 occurs at Li:Si atomic ratios of 1:2 and 1:3, respectively. nih.gov

The mechanism can involve Ostwald ripening, where initially formed, less stable phases dissolve and recrystallize into more stable phases. nih.gov For instance, in the LiO2-SiO2-H2O system, Li2Si2O5 can form and subsequently dissolve in the aqueous medium, increasing the silicon concentration until a Li:Si ratio of 1:2 is achieved, favoring the formation of Li2SiO3. nih.gov This is supported by the enthalpies of formation, which are -393.8 ± 0.8 kcal/mol for Li2SiO3 and -611.8 ± 0.1 kcal/mol for Li2Si2O5, indicating their relative thermodynamic stabilities under specific conditions. nih.gov

Pure crystalline Li2SiO3 has been successfully synthesized via a hydrothermal route using LiNO3 and SiO2 with a non-stoichiometric Li:Si molar ratio of 2:3 at 180°C, with reaction times varying from 48 to 96 hours. oiccpress.com This highlights that kinetic control, by carefully selecting reaction time and stoichiometry, is essential for obtaining a pure Li2SiO3 phase and avoiding mixtures of different lithium silicate compounds. nih.govoiccpress.com

Green Chemistry Principles in Hydrothermal Synthesis

Hydrothermal synthesis represents a "green" and environmentally friendly approach to producing lithium silicate materials. nih.gov This method aligns with several principles of green chemistry, such as using less hazardous chemical syntheses and designing for energy efficiency by operating at relatively low temperatures compared to conventional solid-state reactions. nih.govresearchgate.net

A notable application of green chemistry in this context is the utilization of waste materials as precursors. For instance, lithium metasilicate (Li₂SiO₃) has been successfully synthesized via the hydrothermal reaction of waste container glass (cullet) with lithium hydroxide solutions at temperatures as low as 100°C. bibliotekanauki.pl This process not only recycles waste but also provides a sustainable route to a valuable material. bibliotekanauki.pl The concentration of the lithium hydroxide solution has been shown to be a key parameter, with higher concentrations (from 1 to 4 M) leading to increased crystallinity and a higher proportion of the desired lithium metasilicate phase in the final product. bibliotekanauki.pl

Hydrothermal methods also allow for the synthesis of various lithium silicate phases by carefully controlling reaction parameters. For example, pure Li₂Si₂O₅ has been prepared using a mild hydrothermal method with lithium nitrate, silicic acid, and sodium hydroxide. unt.edu Similarly, fluorine-doped and graphene-incorporated iron-rich lithium iron silicate nanomaterials have been synthesized using a facile hydrothermal method, demonstrating the versatility of this technique for creating complex, high-performance materials. rsc.org The use of water as a solvent and the ability to utilize waste streams underscore the sustainable credentials of hydrothermal synthesis for lithium silicate systems. nih.govbibliotekanauki.pl

Solid-State Synthesis: Atomistic Understanding of High-Temperature Reactions

Solid-state reaction is a conventional and widely used method for synthesizing lithium silicates, typically involving the high-temperature reaction of precursors like lithium carbonate (Li₂CO₃) and silicon dioxide (SiO₂). researchgate.netcsic.es This method is valued for its simplicity and scalability. csic.es

515–565°C: Li₂CO₃ + SiO₂ → Li₂SiO₃ + CO₂

565–754°C: Li₂SiO₃ + Li₂CO₃ → Li₄SiO₄ + CO₂ researchgate.net

Table 1: Reaction Pathways in Solid-State Synthesis of Lithium Silicate

| Temperature Range (°C) | Reaction | Product Phase |

|---|---|---|

| 515–565 | Li₂CO₃ + SiO₂ → Li₂SiO₃ + CO₂ | Lithium Metasilicate (Li₂SiO₃) |

| 565–754 | Li₂SiO₃ + Li₂CO₃ → Li₄SiO₄ + CO₂ | Lithium Orthosilicate (B98303) (Li₄SiO₄) |

Achieving high phase purity and thermal stability in the final lithium silicate product is a significant challenge in solid-state synthesis. rhhz.netgoogle.com The formation of multiple silicate phases, such as Li₂Si₂O₅, Li₂SiO₃, and Li₄SiO₄, is common due to the ability of [SiO₄]⁴⁻ tetrahedra to form various structural units. google.com

Several factors influence the phase purity and stability:

Li:Si Molar Ratio: The stoichiometry of the initial reactants is crucial. A Li:Si molar ratio of 4 is typically used to favor the formation of Li₄SiO₄. researchgate.net However, an excess of lithium is often added to compensate for lithium loss through sublimation at high temperatures. researchgate.net

Calcination Temperature and Time: The temperature profile during synthesis must be carefully controlled. For instance, pure Li₄SiO₄ can be synthesized by calcining at 800°C for 4 hours. researchgate.net At lower temperatures (e.g., 700°C), the product may contain amorphous silica (B1680970) and Li₂SiO₃ as the major crystalline phase. researchgate.net At higher temperatures (e.g., 900°C), significant sintering and even decomposition of Li₄SiO₄ can occur. researchgate.net

Precursor Materials: The choice of precursors can affect the reaction temperature and final product characteristics. Using LiOH instead of Li₂CO₃ can lower the synthesis temperature. csic.es The use of highly reactive or nanostructured precursors can also enhance phase purity. rhhz.net

The stability of the synthesized phases is also a key consideration. Li₂SiO₃ is generally found to be highly stable at elevated temperatures, whereas Li₄SiO₄ can decompose. researchgate.net The stability of lithium silicate nanosheets synthesized via solid-state thermal treatment has been shown to be excellent over many cycles, resisting the formation of a passivating carbonate shell and particle sintering. rsc.org

Diffusion Processes and Reaction Pathways at Elevated Temperatures

Thin Film Deposition Techniques: Growth Mechanisms and Structural Control

Thin films of lithium silicate are crucial for applications such as all-solid-state batteries, where they can serve as solid-state electrolytes. nih.govresearchgate.net Various deposition techniques are employed to grow these films, each offering different levels of control over the film's growth, structure, and properties.

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. google.commdpi.com This method allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level, which is ideal for fabricating components for 3D all-solid-state batteries. nih.govmdpi.com

Lithium silicate thin films can be deposited by ALD using precursors such as lithium hexamethyldisilazide [LiHMDS, Li(N(SiMe₃)₂)] and ozone (O₃). researchgate.net The growth mechanism involves the decomposition of the LiHMDS ligand through complex surface reactions, leading to the formation of lithium silicate. acs.org In situ studies using quadrupole mass spectrometry have identified combustion byproducts like CO₂, CO, H₂O, and NO during the ozone pulse, confirming the decomposition pathway. acs.org

Alternatively, lithium silicate films can be grown by combining ALD subcycles of Li₂O and SiO₂. nih.gov For example, using lithium tert-butoxide (LiOᵗBu), tetraethylorthosilane (TEOS), and H₂O as precursors, uniform and self-limiting growth can be achieved at temperatures between 225 and 300°C. nih.gov The composition of the film can be tuned by adjusting the ratio of the Li₂O and SiO₂ subcycles. A one-to-one subcycle ratio can produce films with a composition close to Li₄SiO₄. nih.gov The as-deposited films are typically amorphous and consist of SiO₄ tetrahedra with lithium oxide acting as a network modifier. nih.gov

Table 2: Atomic Layer Deposition Parameters for Lithium Silicate Films

| Li Precursor | Si Precursor | Oxidant | Deposition Temp. (°C) | Resulting Film Composition |

|---|---|---|---|---|

| LiHMDS | (from precursor) | O₃ | 150-400 | Amorphous Lithium Silicate |

| LiOᵗBu | TEOS | H₂O | 225-300 | Amorphous LiₓSiOᵧ (near Li₄SiO₄) |

Sputtering and vapor deposition are physical vapor deposition (PVD) techniques also used to create lithium silicate thin films.

RF Magnetron Sputtering: This technique involves bombarding a target material with energetic ions, causing atoms to be "sputtered" off and deposited onto a substrate. A significant challenge in sputtering from a single stoichiometric lithium silicate target (e.g., Li₂SiO₃ or Li₄SiO₄) is that the resulting films are often lithium-deficient. osti.gov This is attributed to lithium segregation in the sputter target with continued use. osti.gov

A more effective approach is the co-sputtering from separate lithium oxide (Li₂O) and silicon dioxide (SiO₂) targets. osti.govaip.org This method offers greater flexibility in controlling the film's composition over a wide range, from Li₂Si₂O₅ to lithium-rich Li₈SiO₆. aip.org The structure of these sputtered amorphous films evolves with increasing lithium content, characterized by an increase in non-bridging oxygens (NBOs) as the silicate network breaks apart. osti.govaip.org This structural change is crucial as it influences the ionic conductivity of the films. osti.gov

Vapor Deposition: This method involves the deposition of vapor-phase component elements directly onto a substrate. google.commdpi.com For instance, hybrid silicate coatings have been fabricated on lithium metal surfaces using a simple vapor deposition technique under ambient conditions. aip.org Another approach involves the in-situ formation of lithium silicates (LiₓSiᵧO₂) by exposing a lithium foil to tetraethyl orthosilicate (TEOS) vapors. mdpi.com The resulting film is bound with surface Li₂O and LiOH. mdpi.com Electron cyclotron resonance (ECR)-chemical vapor deposition (CVD) has also been used to form a-SiO₂ thin films which then react in-situ with lithium metal anodes to form a Li₄SiO₄ passivation layer. mdpi.com

Table 3: Comparison of Thin Film Deposition Techniques for Lithium Silicate

| Technique | Growth Mechanism | Key Advantages | Key Challenges |

|---|---|---|---|

| Atomic Layer Deposition (ALD) | Sequential, self-limiting surface reactions | Excellent conformality, uniformity, and thickness control | Relatively slow deposition rate |

| RF Magnetron Sputtering | Ion bombardment of target(s) | Compositional flexibility (with co-sputtering) | Lithium deficiency from single targets |

| Vapor Deposition | Condensation of vaporized precursors | Can be a simple, scalable process | Control over film stoichiometry and structure can be difficult |

In-situ Monitoring of Thin Film Formation Processes

The ability to monitor and control the growth of lithium silicate thin films in real-time is critical for ensuring the quality, functionality, and desired morphology of the final product. In-situ characterization techniques provide a window into the dynamic processes occurring at the substrate-film interface during deposition, enabling precise control over film thickness, structure, and composition. elsevier.com

Several powerful techniques are employed for the real-time analysis of thin film formation, including those applicable to silicate systems. These can be broadly categorized into diffraction, spectroscopy, and microscopy methods. nih.gov Techniques like Reflection High-Energy Electron Diffraction (RHEED) and Surface X-ray Diffraction (SXRD) provide real-time information on the crystal structure and epitaxial growth of the film. elsevier.comnih.gov Spectroscopic methods, such as in-situ spectroscopic ellipsometry (SE) and X-ray photoelectron spectroscopy (XPS), are invaluable for determining film thickness, optical constants, and chemical composition during growth. nih.govkey4events.com

For sol-gel processes, which are often used to create silicate films, real-time monitoring can track the chemical evolution from precursor to final oxide film. acs.org For instance, in-situ Raman spectroscopy can follow the hydrolysis and condensation reactions of a precursor like tetraethyl orthosilicate (TEOS) by observing the decrease in precursor-related vibrational peaks and the emergence of the Si-O-Si peak, which signifies silica network formation. acs.orgbham.ac.uk This allows for the precise determination of reaction kinetics under different catalytic conditions. acs.org Similarly, isothermal calorimetry provides a direct measure of the heat released or absorbed during the sol-gel process, offering insights into reaction kinetics and completion. tainstruments.com

In the context of all-solid-state batteries, in-situ XPS has been used to observe the lithiation of silicon thin-film electrodes, confirming the formation of irreversible species like lithium silicates at the surface. researchgate.net This highlights the power of in-situ techniques to not only monitor growth but also to understand the complex electrochemical reactions and interface phenomena that are critical to device performance. researchgate.net

Table 1: Comparison of Selected In-situ Monitoring Techniques for Thin Film Growth

| Technique | Primary Information Obtained | Advantages | Typical Application |

| Reflection High-Energy Electron Diffraction (RHEED) | Crystal structure, surface morphology, growth mode | High surface sensitivity, real-time monitoring of atomic layer growth | Epitaxial growth of single-crystal films elsevier.comnih.gov |

| In-situ Spectroscopic Ellipsometry (SE) | Film thickness, refractive index, surface roughness | Non-destructive, high precision, applicable in various environments | Real-time control of optical coatings and semiconductor layers nih.govkey4events.com |

| In-situ Raman Spectroscopy | Chemical bonding, phase transitions, crystallinity | Molecular-level chemical information, sensitivity to catalytic reactions | Monitoring sol-gel reactions and crystallization processes acs.orgbham.ac.uk |

| In-situ X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical and electronic state | Surface-sensitive, quantitative chemical analysis | Studying surface reactions and interfacial layers researchgate.net |

Novel and Emerging Synthesis Routes: Process Innovation and Mechanistic Discovery

The pursuit of more efficient, sustainable, and controllable synthesis methods for lithium silicates has led to the exploration of novel energy sources and precursor materials. These emerging routes offer significant advantages over traditional solid-state reactions, which often require high temperatures and long reaction times. researchgate.net

Microwave-assisted synthesis utilizes the ability of microwave energy to directly and rapidly heat materials at a molecular level. anton-paar.com This is achieved through the interaction of the microwave's electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture. anton-paar.comanton-paar.com This "in-core" heating leads to a rapid and uniform temperature increase throughout the material, a stark contrast to the slow, surface-inward heat transfer of conventional ovens. anton-paar.com This rapid, homogeneous heating can dramatically reduce reaction times, often from hours to minutes, and improve the properties of the synthesized material. researchgate.netanton-paar.com For example, a hydrothermal-microwave method has been used to synthesize lithium silicate from rice husk ash in just 10 minutes at 800 watts. mju.ac.th The mechanism involves the efficient transfer of energy, promoting faster dissolution of precursors and accelerating the crystallization of the final product. nih.gov

Sonochemical synthesis leverages the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-intensity ultrasound. mdpi.comacs.org The implosion of these bubbles creates localized "hotspots" with extreme conditions—temperatures reaching ~5000 K and pressures of ~1000 bar. rsc.org These conditions can break chemical bonds in precursors (e.g., metal carbonyls) and generate highly reactive radical species, driving chemical reactions at ambient bulk temperatures. acs.orgrsc.org This method is particularly effective for producing amorphous or nanocrystalline materials with high surface areas due to the extremely high cooling rates following the bubble collapse. mdpi.comacs.org The synthesis of nanomaterials is a key outcome, as the process can lead to smaller particle sizes and higher quality products compared to other techniques. mdpi.com For instance, sonochemistry has been used to prepare Co3O4 nanoparticles as a precursor, which are then coated with LiOH and thermally treated to form LiCoO2 nanoparticles, demonstrating a mild and simple process for creating complex oxide nanomaterials. researchgate.net

Table 2: Comparison of Conventional and Energy-Assisted Synthesis Methods for Silicates

| Parameter | Conventional Solid-State | Microwave-Assisted | Sonochemical |

| Heating Mechanism | Conduction/Convection | Direct Dielectric Heating | Acoustic Cavitation |

| Reaction Time | Hours to Days | Minutes to Hours | Hours |

| Temperature Profile | Non-uniform, surface-to-core | Uniform, volumetric | Localized "hotspots" |

| Energy Efficiency | Low | High | Moderate |

| Typical Product | Crystalline, large grains | Crystalline, controlled morphology | Amorphous or nanocrystalline |

| Reference | researchgate.net | anton-paar.commju.ac.th | mdpi.comrsc.org |

The use of industrial and agricultural waste as a source for silica (SiO2) in the synthesis of lithium silicate is a scientifically viable and environmentally compelling approach. Materials such as rice husk ash (RHA), silica fume, and waste glass are rich in silica and can be transformed into value-added products. bibliotekanauki.pljournalssystem.commatec-conferences.org

Rice Husk Ash (RHA) is a byproduct of burning rice husks for energy and contains a high percentage of silica (85-95%). mju.ac.thnih.gov This silica is often amorphous and has a high surface area, making it a reactive precursor. nih.gov Numerous studies have demonstrated the successful synthesis of lithium silicate from RHA. For example, lithium silicate has been prepared by calcining a mixture of RHA and lithium carbonate. matec-conferences.org A hydrothermal-microwave method also proved effective in converting RHA into lithium silicate using lithium hydroxide. mju.ac.th The scientific viability is confirmed by characterization techniques showing that the resulting silicate can be highly pure and possess the desired crystalline structure. mju.ac.thbioscmed.com

Silica Fume is an amorphous silica byproduct from the production of silicon and ferrosilicon (B8270449) alloys. hsamaterial.com It has a large specific surface area, making it a suitable raw material. hsamaterial.com Research has shown that high-purity spherical nano-SiO2 can be prepared from silica fume through purification steps. hsamaterial.com Subsequently, lithium silicate adsorbents have been successfully synthesized by the high-temperature calcination of silica fume with lithium carbonate. hsamaterial.com

Waste Glass (Cullet) , primarily soda-lime-silica glass, is another promising precursor. journalssystem.commatec-conferences.org Studies have shown that lithium metasilicate (Li2SiO3) can be prepared via a hydrothermal reaction between powdered waste container glass and a lithium hydroxide solution at temperatures as low as 100-125 °C. bibliotekanauki.pljournalssystem.commatec-conferences.org The yield and crystallinity of the lithium metasilicate product increase with the concentration of the lithium hydroxide solution. bibliotekanauki.plresearchgate.net While minor byproducts like calcium carbonate can form, the research confirms the feasibility of upcycling waste glass into a valuable silicate material. matec-conferences.orgresearchgate.net

Table 3: Characteristics of Waste-Derived Silica Precursors

| Waste Precursor | Typical SiO₂ Content (wt%) | Key Advantages | Demonstrated Synthesis Method | Product |

| Rice Husk Ash (RHA) | 85 - 95% | Abundant, renewable, high reactivity, amorphous | Solid-state reaction, Hydrothermal-microwave | Lithium Silicate mju.ac.thmatec-conferences.org |

| Silica Fume | ~85 - 95% | High surface area, fine particle size | High-temperature calcination | Lithium Silicate hsamaterial.com |

| Waste Container Glass | ~70 - 74% | Diverts waste from landfills, abundant | Hydrothermal reaction | Lithium Metasilicate bibliotekanauki.pljournalssystem.commatec-conferences.org |

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Probes for Local Atomic Environments and Bonding

Spectroscopic techniques are instrumental in probing the local chemical environments, bonding characteristics, and electronic transitions within lithium silicon sulfide (B99878).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environments of lithium and silicon nuclei within the Li2SiS3 structure. This technique provides insights into the coordination and connectivity of these elements, which are crucial for understanding ion transport mechanisms. Studies on related lithium thiophosphate systems often utilize ⁶Li and ²⁹Si NMR to distinguish between different structural units and to track changes during synthesis or electrochemical cycling. For Li2SiS3, NMR can help identify the nature of the SiS₄ tetrahedral units and the distribution of lithium ions in the crystalline lattice.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent atoms in lithium silicon sulfide. Analysis of the Si 2p, S 2p, and Li 1s core level spectra provides critical information about the chemical bonding on the material's surface. For instance, the binding energy of the Si 2p peak can confirm the +4 oxidation state of silicon in the SiS₄ tetrahedra. Similarly, the S 2p spectrum helps in identifying the presence of sulfide (S²⁻) ions and distinguishing them from other sulfur species that might arise from surface degradation or impurities. This information is vital for assessing the interfacial stability of Li2SiS3 when in contact with electrodes in a battery. mdpi.com

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the chemical bonds within a material, offering a fingerprint of its molecular structure. In the case of lithium silicon sulfide, these techniques are used to identify the characteristic vibrations of the Si-S bonds within the SiS₄ tetrahedra. The number and position of the observed peaks can reveal details about the symmetry of the local structure and the degree of polymerization of the tetrahedral units. For example, the presence of specific vibrational bands can distinguish between isolated SiS₄ tetrahedra, corner-sharing, or edge-sharing SiS₄ dimers, which are fundamental building blocks of different Li2SiS3 polymorphs. researchgate.net

| Vibrational Spectroscopy Data for Li-Si-S Systems | |

| Technique | Observed Vibrational Modes |

| FTIR | Stretching and bending modes of SiS₄ tetrahedra |

| Raman | Symmetric stretching modes of Si-S bonds, sensitive to network connectivity |

UV-Visible spectroscopy is employed to investigate the electronic structure of lithium silicon sulfide by measuring its absorption of ultraviolet and visible light. The absorption edge in the UV-Vis spectrum corresponds to the energy required to excite an electron from the valence band to the conduction band, thus providing a measure of the material's band gap. The band gap is a critical parameter that determines the electronic conductivity of the material. For a solid electrolyte like Li2SiS3, a wide band gap is desirable to ensure negligible electronic conductivity and prevent internal short circuits in a battery.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational Signatures and Network Structure

Diffraction Methods for Crystalline and Amorphous Structural Determination

Diffraction techniques are essential for determining the long-range atomic order in both crystalline and amorphous forms of lithium silicon sulfide.

X-ray Diffraction (XRD) is the primary technique for identifying the crystal structure and phase purity of lithium silicon sulfide. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is unique to each crystalline phase. Li2SiS3 is known to exist in different polymorphs, including an orthorhombic (space group Cmc2₁) and a tetragonal phase. researchgate.netmaterialsproject.org XRD is crucial for distinguishing between these phases, as they exhibit different ionic conductivities. researchgate.netacs.orgacs.org The sharpness of the diffraction peaks provides information about the crystallinity of the material, with broader peaks indicating smaller crystallite sizes or the presence of amorphous domains. mdpi.com Researchers use XRD to monitor phase transformations during synthesis and to determine the lattice parameters of the unit cell with high precision. researchgate.net For instance, the orthorhombic phase of Li2SiS3 has a three-dimensional framework of corner-sharing LiS₄ and SiS₄ tetrahedra. materialsproject.org A high-conducting tetragonal phase of Li2SiS3 has also been reported, which possesses a different three-dimensional framework composed of isolated edge-sharing tetrahedral dimers. researchgate.netacs.orgacs.org An ultrafast synthesis method has been shown to produce a high fraction (~89%) of this desirable high-conducting tetragonal phase. iitb.ac.in

| Crystallographic Data for Orthorhombic Li2SiS3 | |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Density | 1.96 g/cm³ |

| Coordination Environment | Si⁴⁺ in SiS₄ tetrahedra, Li⁺ in LiS₄ tetrahedra |

| Bond Distances | Si-S: 2.07-2.23 Å, Li-S: 2.41-2.52 Å |

| Data sourced from the Materials Project. materialsproject.org |

Neutron Diffraction: Light Element Positioning and Magnetic Ordering

While direct neutron diffraction studies specifically on Bismuth(III) neodecanoate are not widely documented, the technique is invaluable for characterizing related bismuth-containing materials, such as bismuth ferrite (B1171679) (BiFeO₃) and heavy metal oxides. aps.orghewat.net Neutron diffraction is particularly powerful for locating light atoms like oxygen in the presence of heavy atoms such as bismuth. hewat.net Unlike X-rays, which scatter off electrons, neutrons interact with the atomic nucleus, meaning the scattering power of oxygen can be comparable to that of bismuth. hewat.netstfc.ac.uk This allows for the precise determination of metal-oxygen bond distances, which in turn helps in deducing the oxidation state of the metal ions. hewat.net Furthermore, because neutrons possess a magnetic moment, they can be used to determine the microscopic magnetic structure of materials, a crucial aspect for applications in multiferroics and spintronics. aps.orgstfc.ac.uk

Pair Distribution Function (PDF) Analysis: Short-Range Order in Amorphous Systems

Pair Distribution Function (PDF) analysis, a total scattering technique utilizing both Bragg and diffuse scattering, is an ideal method for investigating the local structure of amorphous or nanocrystalline materials where long-range order is absent. iastate.edutidsskrift.dk This is particularly relevant for bismuth carboxylates, which often exist as solutions or amorphous precursors before being converted into crystalline materials. shepchem.com

Structural models for bismuth carboxylates like bismuth 2-ethylhexanoate (B8288628) and 2,2-dimethyloctanoate in solution have been proposed by comparing high-energy X-ray scattering data with known crystal structures. shepchem.com These studies suggest that in solution, these compounds can form motifs like a Bi₄(RCO₂)₁₂ cluster, where the bismuth ions are arranged in a flattened tetrahedron with Bi-Bi distances of approximately 4.3 Å. shepchem.com PDF analysis of solution-grown alkali-bismuth-chalcogenide nanocrystals, which can be synthesized using Bismuth(III) neodecanoate, reveals significant deviations from their idealized bulk crystal structures. iastate.edu Specifically, the technique can elucidate the influence of the bismuth lone pair of electrons on the local coordination environment, which is a key factor in determining the material's electronic and optical properties. iastate.edu By analyzing both local and long-range order, PDF provides critical insights into the atomic-scale structure of these complex materials. iastate.edutidsskrift.dk

Microscopy and Imaging Techniques for Micro- and Nanostructure Analysis

The performance of Bismuth(III) neodecanoate in applications such as polymer stabilization or as a precursor for nanoparticles is heavily dependent on its dispersion and the resulting morphology at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): Surface Morphology and Particle Distribution

Scanning Electron Microscopy (SEM) is frequently employed to study the effects of Bismuth(III) neodecanoate as an additive in materials or to characterize the morphology of materials synthesized using it as a precursor. For instance, when used as a thermal stabilizer in PVC, the dispersion and interaction of the stabilizer within the polymer matrix can be inferred from the resulting material's properties, which are often correlated with SEM observations of the composite's fracture surface. researchgate.net In other applications, Bismuth(III) neodecanoate is used as a bismuth source for creating photothermally responsive liquid crystal elastomer (LCE) films. researchgate.net SEM images of the cross-section of these Bi-LCE films reveal nano- to micrometer-sized particles of bismuth compounds uniformly distributed within the elastomer network, without significant voids, indicating good compatibility and dispersion. researchgate.net Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can confirm the elemental composition of these embedded particles. researchgate.net

Transmission Electron Microscopy (TEM): Lattice Resolution and Defect Analysis

Transmission Electron Microscopy (TEM) offers higher resolution imaging, enabling the study of materials at the nanoscale, including the visualization of crystal lattices and defects. A key application of Bismuth(III) neodecanoate is as a precursor for the synthesis of bismuth nanoparticles. lbl.govoup.comcambridge.org In-situ liquid cell TEM allows for the direct observation of the nucleation and growth of Bi nanoparticles from a Bismuth(III) neodecanoate solution when irradiated by an electron beam. lbl.govoup.comcambridge.orgresearchgate.net These studies provide unprecedented detail on growth mechanisms, such as particle coalescence. lbl.govoup.comcambridge.orgresearchgate.net High-resolution TEM (HRTEM) images can resolve the atomic lattices of the resulting nanoparticles, allowing for the analysis of their crystallinity, size, and shape, as well as the dynamics of how they merge and restructure. lbl.govcambridge.org

Electron Tomography: Three-Dimensional Structural Reconstruction

While specific electron tomography studies on Bismuth(III) neodecanoate itself are not prominent, the technique is a powerful extension of TEM for obtaining three-dimensional information about the nanostructures it helps create. By acquiring a series of TEM images at different tilt angles, a 3D reconstruction of an object, such as a cluster of bismuth nanoparticles, can be generated. This would allow for a comprehensive understanding of the spatial arrangement and morphology of nanoparticles synthesized from Bismuth(III) neodecanoate precursors. For example, in the study of the coalescence of multiple Bi nanoparticles, electron tomography could provide unambiguous 3D views of the resulting structures, distinguishing between spherical nanoparticles and nanorods that are observed in 2D projections. cambridge.orgresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Reaction Process and Stability

Thermal analysis techniques like TGA and DSC are fundamental for characterizing Bismuth(III) neodecanoate, as its primary applications are related to its behavior at elevated temperatures.

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. Bismuth(III) neodecanoate is known to be thermally stable up to approximately 300°C, above which it decomposes. Safety data indicates a decomposition temperature of up to 410°C. chemos.de When used as a thermal stabilizer for PVC, TGA is used to assess the effectiveness of the additive. researchgate.nettandfonline.com TGA curves show that PVC stabilized with Bismuth(III) neodecanoate degrades at higher temperatures compared to unstabilized PVC. researchgate.net One study demonstrated that for a PVC sample stabilized with 4 phr (parts per hundred resin) of Bismuth(III) neodecanoate, the mass loss in the two main degradation steps was significantly reduced. tandfonline.com

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions, as well as reaction enthalpies. DSC has been used to study the thermochemical profiles of reactions involving bismuth carboxylates. rsc.org For materials like the Bi-LCE films containing Bismuth(III) neodecanoate-derived particles, DSC is used to determine key thermal properties such as the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), which was found to be 88°C. researchgate.net

The combined use of TGA and DSC provides a comprehensive picture of the thermal behavior of Bismuth(III) neodecanoate, which is essential for its application as a heat stabilizer, catalyst, and precursor for advanced materials. researchgate.netrsc.org

Thermal Decomposition Data for Bismuth(III) Neodecanoate and its Application in PVC

| Analysis Type | Material | Key Findings | Reference |

| TGA | Bismuth(III) neodecanoate | Decomposes at temperatures above 300°C. | |

| TGA | Bismuth(III) neodecanoate | Decomposition temperature listed as ≤410 °C. | chemos.de |

| TGA | PVC with 4 phr Bi(Ne)₃ | Mass loss in first step: 71.97%; Mass loss in second step: 13.93%. | tandfonline.com |

| Congo Red Test | PVC with 4 phr Bi(Ne)₃ | Thermal stability time extended to 28.5 minutes at 180°C. | tandfonline.com |

| DSC | Bi-LCE Film | Clearing point measured at 88°C. | researchgate.net |

Computational and Theoretical Frameworks for Lithium Silicate Understanding

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nsf.gov It has been extensively applied to lithium silicates to elucidate their fundamental electronic properties and reactive behaviors. DFT calculations, often within the generalized gradient approximation (GGA), have been performed to study the atomic and electronic structure of various lithium silicate (B1173343) crystals. acs.orgnih.govacs.org

DFT calculations are instrumental in determining the electronic band structure and Density of States (DOS) of lithium silicates, which are fundamental to understanding their electrical conductivity and optical properties.

Band Gap: Studies consistently show that lithium silicates are insulators with wide band gaps. wvu.eduresearchgate.net For instance, DFT calculations predict indirect bandgaps of approximately 4.58 eV for Li₂SiO₃ and 4.78 eV for Li₂Si₂O₅. rsc.org Other calculations have reported band gaps of about 5.36 eV for Li₂SiO₃ and 5.53 eV for Li₄SiO₄. researchgate.netglobal-sci.com The insulating nature is a key property, particularly for applications as solid electrolytes in batteries. rsc.org The variation in calculated band gaps across different studies can be attributed to the different theoretical approximations used (e.g., GGA, PBE).

Density of States (DOS): The calculated DOS provides detailed information about the contribution of different atomic orbitals to the electronic bands. osti.gov In lithium silicates, the valence bands are primarily determined by the oxygen 2p orbital electrons. global-sci.com A significant finding from DOS analysis is the ability to distinguish the electronic contributions of bridging oxygen (BO) atoms (Si-O-Si) and non-bridging oxygen (NBO) atoms (Si-O⁻). acs.orgnih.gov These two types of oxygen atoms exhibit distinctly different electron distributions of the oxygen 2p orbital, which influences the material's chemical and physical properties. researchgate.netglobal-sci.com The conduction bands, on the other hand, are composed of contributions from Li, Si, and O orbitals. osti.gov

| Compound | Formula | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| Lithium Metasilicate (B1246114) | Li₂SiO₃ | ~4.58 - 5.36 | rsc.orgresearchgate.net |

| Lithium Disilicate | Li₂Si₂O₅ | ~4.78 | rsc.org |

| Lithium Orthosilicate (B98303) | Li₄SiO₄ | ~4.98 - 5.53 | researchgate.netosti.gov |

DFT, combined with lattice phonon dynamics, is used to predict spectroscopic properties and analyze vibrational modes, which can be correlated with experimental data from techniques like infrared (IR) and Raman spectroscopy. osti.govresearchgate.net

Vibrational Frequencies: Calculations show that as the ratio of Li₂O to SiO₂ decreases in lithium silicates, the vibrational frequencies shift to higher values. wvu.eduresearchgate.net This is linked to the strengthening of the silicate network.

Bridging vs. Non-Bridging Oxygen Modes: The vibrational modes most indicative of the lithium's effect on the silicate network are those associated with NBO and BO. nrel.gov The stretching vibrations of NBO (ν(Si-O⁻)) and the asymmetric stretching of BO (νas(Si-O-Si)) appear at approximately 1000 cm⁻¹ and 1200 cm⁻¹, respectively. nrel.gov As more lithium is incorporated, the number of NBOs increases, which is reflected in the vibrational spectra. nrel.gov

Infrared Spectra: The calculated infrared absorption spectra for different phases of lithium silicates, such as the monoclinic and triclinic forms of Li₄SiO₄, show distinct features, allowing for phase identification. osti.gov The longitudinal optical-transverse optical (LO-TO) splitting observed in these calculations indicates that lithium silicates are polar anisotropic materials. osti.gov

DFT simulations are crucial for understanding surface phenomena, such as the adsorption of molecules, which is vital for applications like CO₂ capture. wvu.edursc.org

CO₂ Adsorption: Lithium silicates are effective high-temperature CO₂ sorbents. DFT studies have been used to analyze the thermodynamics of CO₂ absorption reactions. wvu.eduresearchgate.net The simulations reveal that lithium silicates with a higher Li₂O/SiO₂ ratio, such as Li₈SiO₆, have a higher CO₂ capture capacity. wvu.eduresearchgate.net

Adsorption Mechanism: Theoretical and experimental results suggest that CO₂ capture is a two-stage process. wvu.eduresearchgate.net It begins with a superficial reaction forming an external shell of lithium carbonate (Li₂CO₃) and a secondary phase (like another lithium silicate or metal oxide). wvu.eduresearchgate.net The rate-determining step is the subsequent diffusion of lithium from the bulk to the surface, concurrent with CO₂ diffusion into the shell. wvu.eduresearchgate.net

Charge Transfer: DFT modeling of CO₂ adsorbed on lithium silicate nanosheets highlights the charge transfer mechanism between the sorbent and the adsorbate. rsc.orgnih.gov Analysis of the electronic density of states before and after adsorption provides fundamental insights into the electronic structure changes that drive the surface reaction. nih.gov

Prediction of Spectroscopic Properties and Vibrational Modes

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic view of atomic and ionic movements. This is particularly valuable for studying ion transport and interfacial interactions in lithium silicates. arxiv.orgarxiv.org

MD simulations have been extensively used to study the mobility of lithium ions, which is the cornerstone of their function as solid electrolytes. rsc.orgresearchgate.net

Diffusion Coefficients: Simulations have successfully calculated Li⁺ diffusion coefficients that show excellent agreement with experimental values. arxiv.org The simulations reveal two distinct diffusion mechanisms: slow-moving Si and O atoms that form the silicate network, and fast-moving Li⁺ ions that are responsible for ionic conductivity. arxiv.org

Transport Mechanisms: The mechanism of ion transport in lithium silicate glasses is complex. MD studies have shown that at low temperatures, the dynamics can be separated into localized vibrations and hopping events between adjacent lithium sites. rsc.org The diffusion is often characterized by cooperative jumps, where the movement of one ion facilitates the movement of others. aps.org This is distinct from a simple vacancy mechanism. The increase in the diffusion coefficient with higher alkali content is well-explained by the contribution of these cooperative jumps. aps.org

Activation Energy: The activation energy for lithium mobility calculated from MD simulations aligns well with experimental data. rsc.org For instance, in Li-rich silicates like Li₂₊₂ₓFe₁₋ₓSiO₄, the presence of additional Li⁺ in interstitial sites was found to enhance ion transport by over two orders of magnitude, a phenomenon elucidated by MD simulations which showed the creation of a 3D conduction network. d-nb.info

| Phenomenon | Key Finding from MD Simulation | Reference |

|---|---|---|

| Diffusion Mechanism | Li⁺ diffusion occurs via a series of jumps between sites, often in a cooperative manner. | aps.orgacs.org |

| Effect of Composition | Increased Li content enhances diffusion by creating more available sites and promoting cooperative jumps. | aps.orgd-nb.info |

| Conduction Pathways | Interstitial Li⁺ can create 3D conduction pathways, significantly increasing ionic mobility compared to 1D or 2D pathways in stoichiometric phases. | d-nb.info |

| Temperature Dependence | Simulations can model the transition from localized vibrations at low temperatures to long-range diffusion at higher temperatures. | rsc.org |

Understanding the interface between lithium silicate and other materials (e.g., electrodes, other electrolytes) is critical for its applications, especially in all-solid-state batteries. MD simulations provide an atomic-scale picture of these interfaces.

Electrode-Electrolyte Interface: In lithium-ion batteries, the formation of various lithium silicate phases at the anode is a key process. mdpi.com MD simulations, using reactive force fields like ReaxFF, are employed to probe the lithiation behavior of silica (B1680970) structures and the transport of Li⁺ through them. acs.org These simulations help in understanding the formation of the solid electrolyte interphase (SEI), which is crucial for battery performance and stability.

Interfacial Resistance: Amorphous Li₂SiO₃ has been proposed as an interlayer to lower the interfacial resistance between lithium metal anodes and garnet-type solid electrolytes. mdpi.com MD simulations can model the structure of such amorphous interlayers and the dynamics of Li⁺ transport across the interface, providing insights to optimize interfacial properties.

Structural Characterization: MD simulations can characterize the atomic structure of interfaces, such as distinguishing between bridging and non-bridging oxygen atoms and their respective bond environments. acs.org This level of detail is essential for understanding how the interface structure impacts properties like bond ionicity and stability. acs.org

Amorphization and Crystallization Process Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural evolution of materials, including the transition between amorphous and crystalline states in lithium silicates. These simulations model the movement of individual atoms over time, governed by interatomic potentials, allowing researchers to observe complex processes like amorphization and crystallization.

Amorphization: Simulations have been employed to study radiation-induced amorphization in lithium orthosilicate (Li4SiO4). By simulating displacement cascades, researchers can characterize the extent of damage and the loss of crystalline order resulting from irradiation, which is a critical aspect for materials used in nuclear applications. iitm.ac.in Another computational approach involves a 'melt-quench' methodology using ab-initio molecular dynamics (AIMD). This technique simulates the melting of the crystalline structure followed by rapid cooling to generate a representative amorphous structure, which can then be analyzed to understand its local atomic arrangement and coordination environments. lbl.gov

Crystallization: MD simulations are instrumental in elucidating the mechanisms of crystallization from a glassy or molten state. Studies on lithium disilicate (Li2Si2O5) have shown that the process is highly dependent on factors like the cooling rate and the nature of the interface between the glass and any existing crystal seeds. researchgate.netosti.gov Simulations reveal that the early stages of crystal growth are significantly influenced by the orientation and termination of the adjacent crystal surface. osti.gov For instance, under-coordinated silicon atoms at the crystal surface are particularly effective at promoting the transformation of the amorphous structure into a crystalline one. osti.gov

Advanced simulation techniques like metadynamics have been used to overcome the large energy barriers associated with crystallization in viscous oxide melts, allowing for the identification of the melt-to-crystal transition path in the lithium disilicate system. aps.org These simulations have uncovered a two-step mechanism for nanoscale crystal formation: first, the appearance of a partially layered silica embryo, followed by the formation of a more ordered crystalline layer. Lithium ions then accumulate around this silicate layer, triggering the stacking of adjacent layers to form a perfect crystal. aps.org This contradicts earlier hypotheses that suggested lithium metasilicate (Li2SiO3) acts as a precursor in the homogeneous crystallization of lithium disilicate. aps.org

The table below summarizes key parameters and findings from various molecular dynamics simulations focused on the amorphization and crystallization of lithium silicates.

| Simulation Type | System | Key Findings | Citations |

| Molecular Dynamics (MD) | Lithium Ortho-Silicate (Li4SiO4) | Characterization of radiation-induced amorphization through displacement cascades. | iitm.ac.in |

| Ab-initio MD (AIMD) | Amorphous LiySiO2 | 'Melt-quench' method used to generate amorphous structures for studying lithiation processes. | lbl.gov |

| Molecular Dynamics (MD) | Lithium Disilicate (Li2Si2O5) Glass | Cooling rate significantly affects density, elastic moduli, and diffusion coefficient. | researchgate.net |

| Molecular Dynamics (MD) | Glassy/Crystalline Lithium Disilicate Interface | Crystal growth is affected by surface orientation; increase in Q3 species indicates initial crystallization. | osti.gov |

| Metadynamics | Lithium Disilicate (Li2Si2O5) Melt | Revealed a two-step crystallization mechanism involving a layered silica embryo, without a lithium metasilicate precursor. | aps.org |

| SCC-DFTB MD | SiO2-Li2O Glass Ceramic | Simulated crystallization during slow cooling, showing decreased atomic mobility at lower temperatures. | dergipark.org.tr |

First-Principles Calculations for Phase Stability and Transition Energetics

First-principles calculations, primarily based on Density Functional Theory (DFT), provide a quantum mechanical framework for accurately determining the electronic structure, total energies, and thermodynamic properties of materials. This approach is crucial for understanding the relative stability of different lithium silicate polymorphs and the energetic favorability of transitions between them.

By calculating the total energy of various crystalline structures, researchers can construct a phase diagram and identify the ground state—the most stable polymorph at zero Kelvin. For example, DFT calculations have been used to study numerous crystalline phases of lithium silicides and silicates, predicting their stability and voltage profiles during lithiation. lbl.govresearchgate.net For lithium iron silicate (Li2FeSiO4), first-principles calculations involving 11 different structural arrangements identified the monoclinic P21 modification as the ground state structure. rsc.org

These calculations are not limited to static structures. They can predict phase transitions induced by external factors like pressure. For Li2FeSiO4, DFT predicted a sequence of phase transitions from P21 → Pmn21 → I222 at critical pressures of 0.38 and 1.93 GPa, respectively. rsc.org Furthermore, the energetics of delithiation (the removal of lithium) can be assessed, revealing how the relative stability of polymorphs changes during electrochemical cycling. acs.org This is critical for battery applications, as such changes can lead to irreversible phase transformations and affect performance. acs.orgibs.re.kr

The energy of formation, a key indicator of stability, is a standard output of these calculations. DFT has been used to calculate formation energies for various lithium silicate and silicide phases, which are then used to predict reaction pathways. researchgate.netconicet.gov.ar For instance, calculations show that the reaction of silica (SiO2) with lithium to form lithium disilicate (Li2Si2O5) is a highly exothermic process. conicet.gov.ar

The table below presents a selection of findings from first-principles calculations on lithium silicate systems.

| System | Calculation Method | Key Findings | Citations |

| Crystalline Li-Si Phases | Density Functional Theory (DFT) | Calculated charge transfer, electronic structure, and thermodynamic properties; loss of stability with increasing temperature. | researchgate.net |

| Li2FeSiO4 Polymorphs | Density Functional Theory (DFT) | Identified the ground state structure (P21) and predicted pressure-induced phase transitions. | rsc.org |

| Li2SiO3 and Li2Si2O5 | Hybrid Density Functional Theory (DFT) | Calculated electronic structures and predicted large, indirect, and direct band gaps, indicating insulating nature. | rsc.org |

| Silica (SiO2) Lithiation | Density Functional Theory (DFT) | Calculated free energy of reaction, showing the formation of Li2Si2O5 is highly exothermic. | conicet.gov.ar |

| Li4SiO4 | Density Functional Theory (DFT) | Investigated structural, electronic, and thermodynamic properties, calculating band gaps for monoclinic and triclinic phases. | osti.gov |

| Li2FeSiO4 Delithiation | Density Functional Theory (DFT) | Showed that relative polymorph stability changes upon Li removal, driving phase transformations. | acs.org |

Multi-Scale Modeling Approaches: Bridging Atomic to Macroscopic Scales

Understanding the performance of lithium silicate materials in real-world applications requires bridging the gap between atomic-level phenomena and macroscopic properties. Multi-scale modeling accomplishes this by integrating different computational techniques, each suited for a specific length and time scale. unibs.itresearchgate.net

This hierarchical approach often begins with atomistic simulations , such as first-principles calculations (DFT) and molecular dynamics (MD), to derive fundamental parameters. mdpi.comacs.org DFT provides accurate electronic structure information and energetics, while MD simulates the dynamic behavior of atoms and the evolution of microstructures like grain boundaries or interfaces. researchgate.netacs.org For example, classical MD simulations can be used to generate realistic amorphous structures, which are then refined using quantum mechanical DFT calculations to analyze their electronic and spectroscopic properties. mdpi.com

The insights and parameters from the atomistic scale (e.g., diffusion coefficients, reaction kinetics, elastic properties) are then fed into higher-level models. nih.govMesoscale models , such as kinetic Monte Carlo (KMC), can simulate processes over longer timescales that are inaccessible to MD, such as the growth of the solid electrolyte interphase (SEI) layer in batteries. nih.gov These models use the energy barriers and reaction rates calculated from atomistic methods to simulate the evolution of a system.

This integrated approach allows for a comprehensive understanding, from the fundamental interactions of atoms to the operational behavior of a full device, enabling the design of materials and systems with optimized properties. nrel.gov

Environmental Fate and Transport of Lithium Silicate Species

Dissolution Chemistry and Speciation in Aqueous Systems

The dissolution of lithium silicate (B1173343) in water is a complex process that leads to the formation of various aqueous species. The nature and concentration of these species are influenced by several factors, primarily pH and the ionic strength of the solution.

The rate at which lithium silicate dissolves is significantly affected by the pH of the aqueous solution. Generally, the dissolution of silica (B1680970), a primary component of lithium silicate, increases with a rise in pH, particularly in alkaline conditions. researchgate.netacs.org The presence of lithium ions also plays a crucial role; while lithium hydroxide (B78521) is soluble in water, its solubility can be influenced by temperature and the concentration of other ions. researchgate.net

Experimental studies on silicate glasses have shown that the pH of the surrounding solution tends to increase as the glass dissolves. nih.gov For instance, in simulated body fluid (SBF), the pH increased with the duration of immersion for various lithium-substituted glasses. nih.gov The ionic strength of the solution also impacts dissolution. For example, the rate of quartz dissolution has been observed to be enhanced by the concentration of sodium ions, independent of hydroxide ions. acs.org In the context of lithium silicate, the presence of other ions can either promote or inhibit dissolution. For example, in experiments with calcium silicate hydrate (B1144303) gels, the presence of lithium chloride led to anomalously high concentrations of dissolved calcium at a high calcium-to-silicon ratio, suggesting complex interactions. nih.gov

Table 1: Factors Influencing Lithium Silicate Dissolution

| Factor | Effect on Dissolution | References |

|---|---|---|

| pH | Dissolution rate of silica component generally increases with increasing pH. researchgate.netacs.org | researchgate.netacs.org |

| Ionic Strength | Can enhance dissolution rates, as seen with Na+ on quartz. acs.org Complex interactions observed with other ions like Ca2+. nih.gov | acs.orgnih.gov |

| Temperature | Higher temperatures can alter dissolution behavior and resulting ion concentrations. nih.gov | nih.gov |

| Presence of Organic Ligands | Can impact dissolution stoichiometry and potentially modify lithium isotope fractionation. unc.edu | unc.edu |

During the dissolution of lithium silicate, the solution can become supersaturated with respect to certain chemical species, leading to the formation and precipitation of secondary solid phases. The composition of these precipitates is highly dependent on the solution chemistry, including pH and the types and concentrations of ions present.

In concentrated aqueous solutions of lithium silicate glass, crystalline precipitates such as lithium silicate hydrate have been observed to form following a supersaturation event. The formation of different crystalline phases is strongly influenced by the composition of the concentrated solution. For example, in the synthesis of lithium silicates for CO2 capture, various phases like lithium metasilicate (B1246114) (Li2SiO3) and lithium orthosilicate (B98303) (Li4SiO4) can form depending on the reaction conditions. ijera.comwvu.edu The presence of other elements can also lead to the formation of complex secondary phases. For instance, in the presence of magnesium, complex lithium compounds such as Li2MgO4SiLi2(MgSiO4) and LiMg4Na3O30Si12 have been identified as precipitation products. mdpi.com

The crystallization process can be a multi-stage event. For example, in some glass-ceramic systems, lithium metasilicate (Li2SiO3) may crystallize first and then transform into the more stable lithium disilicate (Li2Si2O5) at higher temperatures. nih.gov

Influence of pH and Ionic Strength on Dissolution Kinetics

Interaction with Geological and Edaphic Environments

Once dissolved, lithium and silicate species can interact with soils, sediments, and other geological materials. These interactions, primarily sorption and desorption, govern their mobility in the environment.

The retention of lithium in soils and sediments is a result of sorption processes, which involve the binding of lithium ions to soil colloids. Lithium ions in soil solution generally exhibit weak retention, particularly with decreasing soil pH and increasing ionic strength. researchgate.net The texture of the soil also plays a role, with finer textured soils, such as those with higher clay content, showing a greater sorption capacity for lithium. researchgate.net

Research indicates that lithium can be associated with various geochemical fractions in soil. A significant portion (70% to 90%) is associated with silicate minerals, while smaller fractions are bound to oxides (10% to 25%) and carbonates (1% to 4%). researchgate.net The sorption behavior is complex and can involve multiple mechanisms simultaneously. researchgate.net During weathering processes, there is a preferential incorporation of the lighter lithium isotope (⁶Li) into secondary minerals, especially clays, which leaves the aqueous phase enriched in the heavier isotope (⁷Li). duke.edu

The mobility of lithium silicate species in subsurface environments is largely controlled by advection (transport with the bulk flow of water) and dispersion. epa.gov In porous media, contaminants are transported through the interconnected pore spaces, while in fractured rock, transport is primarily along the fractures. epa.gov

The relatively weak retention of lithium by soil colloids suggests that it can be mobile in many subsurface environments. researchgate.net The transport of lithium is influenced by the rate of water flow and the extent of its interaction with solid phases. In many cases, dissolved lithium in rivers is primarily derived from the chemical weathering of silicate rocks. brgm.frresearchgate.netresearchgate.net Leachates from sources like mine tailings and fly-ash piles can also introduce lithium ions into groundwater. epa.gov

Reactive transport models are used to simulate the movement and geochemical reactions of substances like lithium in the subsurface. researchgate.net These models account for processes such as mineral dissolution and precipitation, which can significantly affect the fate and transport of lithium. researchgate.net The interaction with clay minerals is particularly important, as a majority of lithium in some shale rocks is found as an interlayer cation in clay. researchgate.net

Sorption and Desorption Mechanisms in Soils and Sediments

Biogeochemical Transformations and Bioremediation Potential

The biogeochemical cycle of lithium involves its mobilization through natural weathering of silicate minerals and clays. researchgate.net While biological effects on lithium isotopic fractionation are generally considered negligible, microorganisms can influence the transformation of minerals that contain lithium. awi.de For example, microbial activity has been observed to affect silicate iron (Fe(III)). core.ac.uk

The primary anthropogenic contributions to the global lithium cycle are significant, far exceeding the amounts mobilized by natural weathering processes. researchgate.net While research into the direct bioremediation of lithium contamination is not extensive, understanding the biogeochemical transformations of the minerals it is associated with, such as iron oxides and silicates, is crucial. Iron oxide minerals are major components of some soils and can have complex interactions with lithium. acs.org The study of these interactions is essential for predicting the long-term fate of lithium in the environment.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Lithium Silicate | |

| Lithium Metasilicate | Li2SiO3 |

| Lithium Disilicate | Li2Si2O5 |

| Lithium Orthosilicate | Li4SiO4 |

| Silicon Dioxide | SiO2 |

| Lithium Hydroxide | LiOH |

| Calcium Silicate Hydrate | |

| Lithium Chloride | LiCl |

| Sodium Chloride | NaCl |

| Calcium Hydroxide | Ca(OH)2 |

Microbial Interactions with Silicate Minerals

Microorganisms play a crucial role in the biogeochemical weathering of silicate minerals, a process that influences soil formation and nutrient cycling. mdpi.com These interactions are complex and involve a variety of mechanisms through which microbes alter the structure of silicates to extract essential nutrients.

Research has shown that microorganisms can accelerate the weathering of silicate minerals. usgs.govaloki.hu This process is often driven by the microbial demand for nutrients that are bound within the mineral matrix, such as phosphorus and iron. usgs.gov In nutrient-limited environments, certain bacteria and fungi will preferentially colonize and degrade silicate minerals to access these elements. usgs.gov For instance, studies have demonstrated that phosphorus and iron-bearing silicate glasses are more readily colonized and weathered by microorganisms compared to glasses lacking these nutrients. usgs.gov

The primary mechanisms of microbial weathering of silicates include:

Acidolysis: Many microorganisms produce organic acids, such as citric and oxalic acid, which can chelate metal cations (like those of lithium, aluminum, and iron) on the mineral surface. mdpi.comnih.gov This process weakens the silicate structure and promotes its dissolution. mdpi.com

Ligand-Promoted Dissolution: Microbes can secrete specific organic ligands, like 3,4-dihydroxybenzoic acid (3,4-DHBA), that target and break down the silicate framework to release desired nutrients. usgs.gov

Redox Transformations: The metabolic activity of certain bacteria can alter the oxidation state of metals like iron within the silicate lattice, leading to mineral instability and breakdown. nih.gov

The interaction is not one-sided; the minerals also influence microbial communities. Silicate minerals can provide a habitat, offering protection from harsh environmental conditions and concentrating nutrients. mdpi.com The surface of silicate minerals can act as a template for biofilm formation, where complex microbial communities can thrive. ajsonline.org However, the direct attachment of bacteria to silicate surfaces can be influenced by pH and the presence of metal oxides. Since both bacterial surfaces and silicate minerals tend to be negatively charged at the pH of most natural waters, direct interaction is often mediated by a layer of metal oxides, such as iron or aluminum oxides, that are electrostatically bound to the bacterial cell surface. ajsonline.org

The table below summarizes key microbial interactions with silicate minerals based on research findings.

| Interaction Type | Microbial Agent(s) | Mechanism | Outcome | Reference(s) |

| Nutrient Acquisition | Bacteria, Fungi | Production of organic acids and chelating ligands to dissolve the silicate matrix. | Release of silicate-bound nutrients like phosphorus and iron. | mdpi.comusgs.gov |

| Bioweathering | Paenibacillus mucilaginosus | Acceleration of biotite (B1170702) weathering through metabolic activity. | Formation of secondary minerals such as hydrobiotite. | aloki.hu |

| Mineral Dissolution | Pseudomonas azotoformans | Production of gluconic acid. | Increased dissolution of silicate minerals like biotite. | nih.gov |

| Surface Colonization | Cyanobacterium (Calothrix) | Adsorption of Si onto Fe and Al oxides bound to the bacterial surface. | Formation of silica and silicate mineral precursors on the cell surface. | ajsonline.org |

Long-Term Environmental Stability and Degradation Pathways

Lithium silicate is generally considered a durable and relatively inert material, particularly in its solid forms used in applications like ceramics and coatings. nanotrun.com Its long-term stability is a key property for many of its industrial uses. However, its ultimate environmental fate depends on the specific form of the silicate and the environmental conditions it is exposed to.